4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide
Description
This compound features a tricyclic core system (tricyclo[8.4.0.0²,⁶]tetradeca-pentaene) with a sulfur atom (thia) at position 5, an amino group at position 4, and a carboxamide substituent at position 2.
Properties
IUPAC Name |
4-amino-5-thiatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-13(17)12-11-9-6-2-1-4-8(9)5-3-7-10(11)18-14(12)16/h1-2,4,6H,3,5,7,16H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQFGPINIMTFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)SC(=C3C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tricyclic core, followed by the introduction of the amino and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Heteroatom Variations
The compound’s tricyclo[8.4.0.0²,⁶]tetradeca-pentaene scaffold is shared with several derivatives, but key differences lie in heteroatom composition and substituents:
Physicochemical and Pharmacokinetic Differences
- Thia vs. Aza/Oxa Analogues : The sulfur atom in the target compound may confer metabolic stability compared to nitrogen (aza) or oxygen (oxa) analogs, which are more prone to oxidation .
- Lipophilicity: Halogenated derivatives (e.g., CM878755 with bromophenyl) exhibit higher logP values, favoring blood-brain barrier penetration, whereas the target’s amino group may balance solubility and permeability .
Research Findings and Implications
- Metabolic Stability : Sulfur-containing tricyclics (target) may exhibit slower hepatic clearance compared to nitrogen-rich analogs like Balovaptan, which undergoes CYP450-mediated metabolism .
- Synthetic Accessibility : Brominated or chlorinated derivatives (e.g., CM878755) require complex halogenation steps, whereas the target’s carboxamide simplifies functionalization .
- Toxicity Considerations: Amino groups (target) could reduce off-target toxicity compared to nitro or halogen substituents, which are associated with reactive intermediates .
Biological Activity
The compound 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide , with CAS number 954260-58-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of the compound is , with a molecular weight of 258.34 g/mol. It is characterized by a thiatricyclo structure which contributes to its unique properties and potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.34 g/mol |
| CAS Number | 954260-58-3 |
Cytotoxicity and Cell Viability
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. Preliminary results suggest that while some structural analogs show significant cytotoxicity against cancer cell lines, the specific biological activity of this compound remains under investigation . Further studies are essential to elucidate its mechanisms of action and potential therapeutic applications.
Case Studies
- Case Study 1 : A study evaluated the effects of thiatricyclo derivatives on Vero cell cultures, revealing that certain modifications enhanced antiviral potency while maintaining low cytotoxicity levels .
- Case Study 2 : Another investigation focused on the synthesis of related carboxamide compounds and their biological evaluation against viral pathogens. The results indicated that structural variations significantly influenced their antiviral efficacy .
The exact mechanisms through which This compound exerts its biological effects are yet to be fully understood. However, it is hypothesized that the thiatricyclo framework may interact with viral proteins or cellular receptors involved in viral entry or replication.
Potential Pathways
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes.
- Modulation of Immune Response : There is potential for these compounds to modulate host immune responses against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
